(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-fluoro-4-methoxyphenyl)propanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the propanoic acid backbone: The Boc-protected amine is then reacted with a suitable precursor to introduce the propanoic acid moiety. This step may involve the use of reagents such as diethyl malonate or ethyl acetoacetate.
Introduction of the fluorine and methoxy groups: The phenyl ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions. Reagents such as fluorobenzene and methoxybenzene can be used in the presence of catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or amines.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, H2O
Reduction: LiAlH4, NaBH4, ethanol, THF
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (NH3, RSH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with receptors: Binding to cell surface or intracellular receptors, leading to changes in cellular signaling and gene expression.
Modulating protein function: Altering the conformation and activity of target proteins, affecting their biological functions.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4-methoxyphenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid
Uniqueness
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance the compound’s stability, solubility, and ability to interact with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C15H20FNO5 |
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Molecular Weight |
313.32 g/mol |
IUPAC Name |
(3S)-3-(3-fluoro-4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-11(8-13(18)19)9-5-6-12(21-4)10(16)7-9/h5-7,11H,8H2,1-4H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
HPWOEUIFPHCWMH-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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